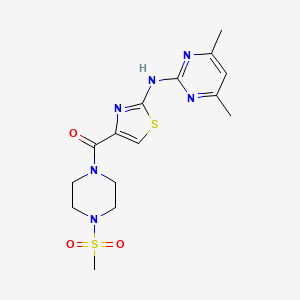

(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

The compound “(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone” is a heterocyclic small molecule featuring a thiazole core substituted with a 4,6-dimethylpyrimidin-2-ylamino group and a 4-(methylsulfonyl)piperazine-1-carbonyl moiety. Its structure integrates key pharmacophoric elements:

- 4,6-Dimethylpyrimidin-2-ylamino group: A bicyclic aromatic system with methyl substituents, likely enhancing hydrophobic interactions and π-stacking in biological targets.

- 4-(Methylsulfonyl)piperazine: A sulfonamide-containing piperazine, known to improve solubility and target engagement in kinase or GPCR-related pathways .

Properties

IUPAC Name |

[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O3S2/c1-10-8-11(2)17-14(16-10)19-15-18-12(9-25-15)13(22)20-4-6-21(7-5-20)26(3,23)24/h8-9H,4-7H2,1-3H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTDYBFOJKEESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound also contains a thiazole ring, which is found in many drugs and has various biological activities. Thiazoles can act as antimicrobial, anti-inflammatory, and anticancer agents, among other activities .

The compound also has a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives can have a wide range of activities, including antipsychotic, antidepressant, and antihistaminic effects .

Biological Activity

The compound (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and the coupling with piperazine derivatives. Key steps include:

- Formation of Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

- Synthesis of Pyrimidine Derivative : The 4,6-dimethylpyrimidine-2-amine is synthesized via cyclization of β-dicarbonyl compounds with guanidine.

- Coupling Reaction : The thiazole and pyrimidine derivatives are coupled using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, a study screened various derivatives for their in vitro antibacterial activity, revealing that many exhibited moderate to good antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity (MIC µg/mL) | Bacteria Targeted |

|---|---|---|

| Compound A | 100 | Staphylococcus aureus |

| Compound B | 200 | Escherichia coli |

| Compound C | 150 | Pseudomonas aeruginosa |

Anticancer Properties

The compound's structure suggests potential anticancer activity. Analogous compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .

The biological activity is largely attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, thereby inhibiting their activity. This mechanism is crucial in antimicrobial and anticancer applications.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways involved in cellular responses .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Korean Chemical Society, researchers synthesized a series of thiazole-piperazine derivatives and evaluated their antimicrobial properties. Compounds were tested against multiple bacterial strains, showing promising results with some achieving MIC values as low as 100 µg/mL .

Evaluation of Anticancer Activity

Another study focused on the anticancer potential of similar compounds, highlighting their effectiveness against human breast cancer cells (MCF-7). The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .

Scientific Research Applications

This compound exhibits various biological activities attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following sections outline its potential applications based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. The compound's structure allows it to bind effectively to bacterial targets, leading to inhibition of growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Antitumor Activity

The compound has shown promise in antitumor applications by inducing apoptosis in cancer cells. Mechanistically, it may activate caspase pathways, leading to mitochondrial dysfunction and cell death.

Case Study: Apoptosis Induction

A study demonstrated that the compound induced S phase arrest in cancer cell lines, up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic proteins. This dual modulation enhances its potential as an anticancer agent.

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects, particularly in neurodegenerative diseases. It may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

Synthesis and Production

The synthesis of (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions:

-

Synthesis of 4,6-dimethylpyrimidine-2-amine :

- Reactants: 4,6-dimethylpyrimidine and ammonia.

- Conditions: High temperature and pressure using palladium on carbon as a catalyst.

-

Formation of Thiazole Ring :

- Reactants: 4,6-dimethylpyrimidine-2-amine and α-bromoacetophenone.

- Conditions: Reflux in ethanol with potassium carbonate as a catalyst.

-

Coupling with Sulfonamide :

- Reactants: Thiazole intermediate and methylsulfonamide derivatives.

- Conditions: Room temperature with N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolic pathways and elimination routes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on synthetic routes, physicochemical properties, and inferred biological relevance.

Structural Analogues and Key Differences

*Estimated based on molecular formula.

Physicochemical and Pharmacokinetic Insights

- Sulfone Group: The 4-(methylsulfonyl)piperazine moiety improves solubility and metabolic stability relative to non-sulfonylated analogs (e.g., Compound 21’s trifluoromethylphenyl group) .

- Molecular Rigidity : The pyrimidine-thiazole scaffold may confer greater target specificity than flexible linkers in Compound 5 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, and how can yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions between thiazole-carboxylic acid derivatives and functionalized piperazine intermediates. For example, analogous syntheses involve reacting acid precursors (e.g., 2-((S)-2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxylic acid) with amines like 1-(pyrimidin-2-yl)piperidin-4-amine under reflux in polar aprotic solvents (e.g., DMF or DCM) with coupling agents such as HATU or EDC . Yields (e.g., 6–39% in similar compounds) may be enhanced by optimizing reaction time, temperature, and stoichiometry. Recrystallization in ethanol/DMF mixtures improves purity .

Table 1: Representative Yields and Conditions from Analogous Syntheses

| Precursor Amine | Solvent | Coupling Agent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1-(Pyrimidin-2-yl)piperidin-4-amine | DMF | HATU | 39% | 98% |

| 1,2,3,4-Tetrahydronaphthalen-1-amine | DCM | EDC | 6% | 99% |

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?

- Methodological Answer :

- 1H/13C NMR : Verify structural integrity by matching observed peaks to theoretical shifts (e.g., pyrimidine protons at δ 6.8–7.2 ppm, methylsulfonyl group at δ 3.1 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ calculated for C23H24ClN5O2: 458.1 g/mol; observed m/z must align within 0.1 Da) .

- HPLC : Assess purity (>95% preferred) using C18 columns with acetonitrile/water gradients . Inconsistencies (e.g., unexpected peaks) are resolved via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer : SAR analysis requires systematic modification of substituents. For example:

- Pyrimidine Ring : Replace 4,6-dimethyl groups with electron-withdrawing substituents (e.g., Cl, CF3) to enhance receptor binding .

- Piperazine Sulfonyl Group : Compare methylsulfonyl with ethylsulfonyl or aryl-sulfonyl groups to modulate lipophilicity and metabolic stability .

- Thiazole Core : Introduce halogenation or fused rings to improve π-π stacking in target binding pockets .

Q. How should researchers address contradictory bioactivity data across different studies?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

-

Standardizing Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor studies), buffer pH, and incubation times .

-

Control Compounds : Include reference ligands (e.g., CGS-21680 for A2A receptor assays) to calibrate results .

-

Meta-Analysis : Compare IC50/EC50 values under matched experimental parameters (Table 2) .

Table 2: Example Bioactivity Data Variability in Adenosine Receptor Assays

Study Cell Line Assay Type IC50 (nM) A HEK293 Binding 12 ± 2 B CHO cAMP 45 ± 8

Q. What experimental designs are suitable for evaluating environmental fate and metabolic pathways?

- Methodological Answer :

- Environmental Persistence : Use OECD 307 guidelines to study hydrolysis (pH 4–9 buffers) and photodegradation (UV light, λ = 254 nm) .

- Biotransformation : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Key Phase I/II enzymes (e.g., CYP3A4, UGT1A1) are identified using chemical inhibitors .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-h LC50) and algal growth inhibition (72-h IC50) .

Q. How can researchers design robust pharmacological assays to validate target engagement?

- Methodological Answer :

- Binding Assays : Use radiolabeled ligands (e.g., [3H]ZM241385 for A2A receptors) in membrane preparations. Calculate Ki values via Cheng-Prusoff equation .

- Functional Assays : Measure cAMP accumulation in cells expressing target GPCRs. For inverse agonists, monitor suppression of basal cAMP .

- Selectivity Profiling : Screen against related receptors (e.g., A1, A2B, A3 adenosine subtypes) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.